molecular formula C16H14BrN3O6 B11116199 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11116199
M. Wt: 424.20 g/mol
InChI Key: RZHDXTVCOWBWBR-QGMBQPNBSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including bromine, hydroxyl, methoxy, nitro, and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide intermediate: This step involves the reaction of 2-(2-nitrophenoxy)acetic acid with hydrazine hydrate under reflux conditions to form 2-(2-nitrophenoxy)acetohydrazide.

    Condensation reaction: The hydrazide intermediate is then reacted with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-bromo-4-oxo-5-methoxyphenyl derivatives.

    Reduction: Formation of 2-(2-aminophenoxy)acetohydrazide derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its diverse functional groups.

    Materials Science: Use in the synthesis of novel polymers and materials with specific properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to the presence of both nitro and bromine groups, which can impart distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C16H14BrN3O6

Molecular Weight

424.20 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O6/c1-25-14-7-10(6-11(17)16(14)22)8-18-19-15(21)9-26-13-5-3-2-4-12(13)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+

InChI Key

RZHDXTVCOWBWBR-QGMBQPNBSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br)O

Origin of Product

United States

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